Cas no 1697336-70-1 (7-cyclopentyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidin-3-amine)
7-cyclopentyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidin-3-amine Chemical and Physical Properties
Names and Identifiers
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- 7-cyclopentyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidin-3-amine
- 1697336-70-1
- 7-cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine
- EN300-1118700
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- Inchi: 1S/C11H18N4/c12-9-7-14-15-10(5-6-13-11(9)15)8-3-1-2-4-8/h7-8,10,13H,1-6,12H2
- InChI Key: YXQBTKCEKNOKEY-UHFFFAOYSA-N
- SMILES: N12C(=C(C=N1)N)NCCC2C1CCCC1
Computed Properties
- Exact Mass: 206.153146591g/mol
- Monoisotopic Mass: 206.153146591g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 55.9Ų
7-cyclopentyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidin-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1118700-0.05g |
7-cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine |
1697336-70-1 | 95% | 0.05g |
$1008.0 | 2023-10-27 | |
| Enamine | EN300-1118700-0.1g |
7-cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine |
1697336-70-1 | 95% | 0.1g |
$1056.0 | 2023-10-27 | |
| Enamine | EN300-1118700-0.25g |
7-cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine |
1697336-70-1 | 95% | 0.25g |
$1104.0 | 2023-10-27 | |
| Enamine | EN300-1118700-0.5g |
7-cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine |
1697336-70-1 | 95% | 0.5g |
$1152.0 | 2023-10-27 | |
| Enamine | EN300-1118700-1.0g |
7-cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine |
1697336-70-1 | 1g |
$1543.0 | 2023-05-23 | ||
| Enamine | EN300-1118700-2.5g |
7-cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine |
1697336-70-1 | 95% | 2.5g |
$2351.0 | 2023-10-27 | |
| Enamine | EN300-1118700-5.0g |
7-cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine |
1697336-70-1 | 5g |
$4475.0 | 2023-05-23 | ||
| Enamine | EN300-1118700-10.0g |
7-cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine |
1697336-70-1 | 10g |
$6635.0 | 2023-05-23 | ||
| Enamine | EN300-1118700-1g |
7-cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine |
1697336-70-1 | 95% | 1g |
$1200.0 | 2023-10-27 | |
| Enamine | EN300-1118700-5g |
7-cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine |
1697336-70-1 | 95% | 5g |
$3479.0 | 2023-10-27 |
7-cyclopentyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidin-3-amine Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on 7-cyclopentyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidin-3-amine
Introduction to 7-cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine (CAS No. 1697336-70-1)
7-cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine, identified by its Chemical Abstracts Service (CAS) number 1697336-70-1, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule belongs to the pyrazolo[1,5-a]pyrimidine scaffold, a structural motif well-documented for its biological activity and pharmacological potential. The presence of a cyclopentyl substituent at the 7-position and an amine group at the 3-position introduces unique electronic and steric properties that make this compound a promising candidate for further investigation.
The pyrazolo[1,5-a]pyrimidine core is a fused bicyclic system consisting of a pyrazole ring linked to a pyrimidine ring. This particular scaffold has been extensively studied due to its ability to interact with various biological targets, including enzymes and receptors. The amine functionality at the 3-position of the molecule not only contributes to its solubility and bioavailability but also serves as a potential site for further chemical modification, enabling the synthesis of derivatives with enhanced biological activity.
Recent advancements in drug discovery have highlighted the importance of multitarget-directed ligands (MTDLs), which are designed to interact with multiple biological targets simultaneously. The structural features of 7-cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine make it an attractive candidate for developing such compounds. The cyclopentyl group can modulate binding affinity by introducing steric hindrance, while the amine group can form hydrogen bonds with polar residues in protein targets. This dual functionality has been exploited in the design of compounds targeting diseases such as cancer and inflammation.
In the context of oncology research, 7-cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine has shown promise as an inhibitor of kinases and other enzymes involved in tumor proliferation and survival. Kinases are critical enzymes that regulate many cellular processes, including cell division and apoptosis. By inhibiting aberrantly active kinases, this compound may help restore normal cellular function in cancer cells. Preliminary studies have suggested that it can interfere with signaling pathways such as the MAPK and PI3K/Akt pathways, which are frequently dysregulated in tumors.
The cyclopentyl moiety in this molecule plays a crucial role in determining its binding mode to biological targets. The rigid cyclic structure provides stability and precise orientation for interactions with protein binding pockets. This feature is particularly important for achieving high selectivity and potency. Additionally, the amine group can engage in hydrogen bonding interactions with amino acid residues in the target protein, further enhancing binding affinity.
Computational studies have been instrumental in understanding the molecular interactions of 7-cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine with its potential targets. Molecular docking simulations have revealed that this compound can effectively bind to active sites of kinases and other enzymes relevant to cancer therapy. These simulations have also predicted favorable pharmacokinetic properties for the compound based on its structural features.
Experimental validation of these computational findings has been conducted through biochemical assays and cell-based assays. In vitro studies have demonstrated that 7-cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine can inhibit the activity of several kinases involved in cancer progression. Furthermore, it has shown cytotoxic effects on tumor cell lines while exhibiting low toxicity towards normal cells. These findings suggest that this compound may have therapeutic potential as an anticancer agent.
The development of new drug candidates often involves optimizing existing scaffolds to improve their pharmacological properties. In the case of 7-cyclopentyl-4H,,5,6,7,$\mathrm{H}$,$\mathrm{-}$pyrazolo[$\mathrm{1},$ $\mathrm{5}$-$a$]$,$\mathrm{pyrimidin}$-$3-$amine, modifications such as changing substituents or altering functional groups can lead to derivatives with enhanced potency or selectivity. For instance, N$-$alkylation or N$-$acylation of the amine group could modify its solubility and metabolic stability, while different cycloalkyl substituents could fine-tune steric interactions with biological targets.
The synthesis of 7-cyclopentyl-$4\mathrm{H},$ $5\mathrm{H},$ $6\mathrm{H},$ $7\mathrm{H}-$pyrazolo[$\mathrm{1},$ $\mathrm{5}$-$a$]$,$\mathrm{pyrimidin}$-$3-$amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps typically include cyclization reactions to form the pyrazolo[$\mathrm{1},$ $\mathrm{5}$-$a$]$,$\mathrm{pyrimidine}$ core, followed by functionalization at specific positions using appropriate reagents. Advances in synthetic methodologies have enabled more efficient routes for producing complex heterocyclic compounds like this one.
The pharmacological evaluation of CAS no.$169$$73$$36$$-$70$$-$1$ involves assessing its interaction with biological targets through various experimental techniques such as enzyme inhibition assays, receptor binding studies, and cell-based assays.` High-throughput screening (HTS) platforms have been employed to rapidly test large libraries of compounds for activity against multiple targets.` These screens have identified promising candidates like `this one` that warrant further investigation.`
In conclusion, 7-cyclopentyl-$4\mathrm{H},$ $5\mathrm{~d}$ `~`
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